Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S,4R)-1-benzyl-4-methyl-3-pyrrolidinecarboxylate: Similar structure but with a methyl group instead of a hydroxyl group.
(2R, 3S, 4R, 5R) pyrrolidine-(1-hydroxyethyl)-3,4-diol hydrochloride: Contains additional hydroxyl groups and a different substitution pattern.
Uniqueness
Ethyl (3S,4R)-rel-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group. This combination of functional groups and chiral centers makes it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl (3R,4S)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
XWRMKUKCNUYSIV-CHWSQXEVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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